tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is tert-butyl (3S)-4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate . The name reflects its structural components:
- A pyrazolo[3,4-d]pyrimidine core with amino and dimethyl substituents at positions 6, 1, and 3.
- A piperazine ring substituted at position 4 with the pyrazolopyrimidine group and at position 3 with a methyl group.
- A tert-butoxycarbonyl (Boc) protecting group at position 1 of the piperazine.
Isomeric considerations arise primarily from the stereochemistry at the 3-position of the piperazine ring. The (3S) designation indicates a specific enantiomer, as confirmed by chiral resolution studies. The compound may also exist as a racemic mixture or other stereoisomers, depending on synthetic routes. Differences in CAS registry numbers (e.g., 1616415-40-7 for the (S)-enantiomer vs. 1802489-67-3 for the racemic form) highlight the importance of stereochemical identification in pharmacological applications.
Molecular Formula and Stereochemical Analysis
Molecular formula : C₁₇H₂₇N₇O₂
Molecular weight : 361.4 g/mol
- The pyrazolo[3,4-d]pyrimidine core contains three fused rings with nitrogen atoms at positions 1, 3, 4, and 7.
- The piperazine ring adopts a chair conformation, stabilized by the tert-butyl group and methyl substituent.
- The (3S) configuration introduces chirality, influencing binding affinity in kinase inhibition.
- The SMILES notation
C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)Cexplicitly denotes the (S)-configuration at the 3-position. - Nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, particularly the axial orientation of the methyl group on the piperazine ring.
Crystallographic Data and Conformational Studies
While detailed crystallographic data (e.g., unit cell parameters, space group) for this specific compound are not publicly available, related pyrazolo[3,4-d]pyrimidine derivatives exhibit:
- Planar pyrazolopyrimidine cores with bond lengths of ~1.33 Å for C=N and ~1.37 Å for C-N in the aromatic system.
- Piperazine ring puckering influenced by substituents, often adopting a chair or twist-boat conformation.
Conformational studies suggest:
- The tert-butyl group enhances solubility and steric bulk, restricting rotation around the piperazine-carboxylate bond.
- Intramolecular hydrogen bonding between the amino group (NH₂) and adjacent nitrogen atoms stabilizes the pyrazolopyrimidine moiety.
| Property | Value/Description |
|---|---|
| Bond angles (pyrimidine) | ~120° for sp²-hybridized nitrogen atoms |
| Torsional angles (piperazine) | 55–60° between N-C-C-N planes |
Properties
Molecular Formula |
C17H27N7O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20) |
InChI Key |
GSZCWZVSAVPVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has demonstrated various biological activities including:
- Antitumor Activity : Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their ability to inhibit tumor cell proliferation. Studies show that derivatives of this scaffold exhibit selective cytotoxicity against cancer cell lines .
- Antiviral Properties : Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. The mechanism often involves interference with viral enzymes or replication processes .
Applications in Drug Discovery
The unique structure of tert-butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate allows it to serve as a lead compound in drug discovery:
Lead Compound for Anticancer Drugs
- Various studies have focused on modifying the core structure to enhance potency and selectivity against specific cancer types. For instance, modifications at the piperazine ring have been shown to improve binding affinity to target proteins involved in cancer progression .
Development of Antiviral Agents
- The compound's ability to interfere with viral replication pathways positions it as a candidate for further development into antiviral therapies. Researchers are exploring its efficacy against viruses such as HIV and Hepatitis C through structure-activity relationship (SAR) studies .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited a significant reduction in tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antiviral Efficacy
In vitro studies revealed that the compound inhibited the replication of Hepatitis C virus by targeting NS5B polymerase. This study suggests potential for further development into an antiviral therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate various cellular processes, including cell growth and apoptosis. This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Pyrazolo-Pyrimidine vs. Pyrazolo-Pyridine Derivatives
Pyrimidine vs. Triazolopyrimidine Derivatives
Piperazine Ring Modifications
Substituent Effects on Piperazine
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1; Similarity: 0.92–0.96):
Replacing the pyrazolo-pyrimidine with a piperidine ring simplifies the structure but removes the planar heterocyclic pharmacophore, likely reducing target engagement . - tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS: 412348-27-7): The bromopyridinyl group offers a site for Suzuki-Miyaura coupling, enabling diversification.
Functional Group Variations
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate (CAS: 571188-59-5; MW: 278.36): The aminopyridyl group provides a hydrogen-bond donor, similar to the target compound’s 6-amino group. Lower molecular weight (278.36 vs. ~400 for the target) may improve bioavailability .
Antimicrobial Activity
- tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (): Exhibits activity against S. aureus and P. aeruginosa due to intramolecular hydrogen bonding (O–H⋯N) and π-π interactions. The hydroxyphenyl group may contribute to membrane disruption .
Kinase Inhibition Potential
- tert-Butyl 4-(6-((1H-indazol-5-yl)amino)-2-chloropyrimidin-4-yl)piperazine-1-carboxylate (): The chloro and indazolyl substituents enhance selectivity for kinases like CDK4/4. The target compound’s 1,3-dimethyl groups may reduce metabolic deactivation compared to chloro substituents .
Physicochemical Parameters
| Parameter | Target Compound | Closest Analog (CAS: 916258-24-7) |
|---|---|---|
| Molecular Weight | ~400 | ~380 |
| LogP (Predicted) | 2.5–3.2 | 2.8–3.5 |
| Hydrogen Bond Donors | 2 (NH₂) | 1 (NH) |
| TPSA (Ų) | ~100 | ~85 |
The target compound’s higher TPSA (polar surface area) and additional hydrogen-bond donors may improve solubility but reduce passive diffusion .
Biological Activity
tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, also known by its CAS number 1616415-40-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is C17H27N7O2, with a molecular weight of 361.442 g/mol. It has a LogP value of 2.2836, indicating moderate lipophilicity, which is often favorable for drug absorption and distribution. The polar surface area (PSA) is 102.4 Ų, which can influence the compound's permeability across biological membranes .
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial in regulating the cell cycle, and their inhibition can lead to reduced cancer cell proliferation. The interaction with the kinase-inactive conformation suggests a unique binding mechanism that could be leveraged for therapeutic purposes .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines. In particular, it showed promising results against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- CDK Inhibition : The compound's interaction with CDK4/6 has been characterized through molecular docking studies, revealing binding affinities that suggest effective inhibition of these kinases .
Safety and Toxicity
While the biological activity is promising, safety profiles are critical for any therapeutic agent. Preliminary toxicity assessments have indicated that the compound exhibits manageable toxicity levels in vitro; however, further in vivo studies are necessary to fully understand its safety profile.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Q. How can NMR spectroscopy confirm structural integrity?
Key spectral markers include:
- ¹H NMR :
- t-Bu singlet at δ ~1.49 ppm (9H).
- Pyrazolo[3,4-d]pyrimidine NH₂ protons as broad singlets (δ 6.5–7.5 ppm).
- Piperazine CH₂ and CH₃ groups (δ 3.4–3.8 ppm) .
- ¹³C NMR :
- Boc carbonyl at ~153 ppm.
- Pyrimidine C4 (quaternary) at ~160 ppm .
Discrepancies in integration or unexpected peaks (e.g., residual solvents) require iterative purification or alternative deuterated solvents for resolution .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its biological interactions?
- Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize the twisted conformation between aromatic rings (dihedral angle ~25.6°), affecting receptor binding .
- π-π stacking : Centroid distances of ~3.59 Å between pyrimidine rings enhance supramolecular assembly, relevant for membrane permeability .
- Piperazine flexibility : Chair conformation with equatorial/bisectional substituents modulates interactions with enzymes like phosphodiesterases .
Q. What strategies resolve contradictions in spectroscopic data during validation?
- Unexpected ¹H NMR peaks :
-
Impurity analysis : Compare with MS data (e.g., m/z 170 or 141 fragments in ESI-MS) to identify side products .
-
Dynamic effects : Variable-temperature NMR to detect rotamers or tautomers in piperazine/pyrimidine systems .
- Discrepant yields :
-
Solvent polarity : Polar aprotic solvents (THF) favor Boc deprotection vs. EtOAc .
-
Catalyst screening : Transition metals (e.g., Pd) may improve coupling efficiency for halogenated intermediates .
Q. How can computational tools complement experimental data?
- Docking studies : Predict binding affinities to kinase targets using pyrazolo[3,4-d]pyrimidine as adenine mimetics .
- DFT calculations : Optimize intramolecular H-bonding networks (e.g., O–H⋯N) to rationalize crystallographic data .
- MD simulations : Model piperazine ring dynamics in aqueous vs. lipid bilayer environments .
Methodological Challenges & Solutions
Q. How to evaluate biological activity against antimicrobial targets?
- Assay design :
-
MIC testing : Use S. aureus and P. aeruginosa strains with compound concentrations from 0.1–100 µM .
-
Cytotoxicity controls : Compare with HEK-293 cell viability assays .
Q. What are best practices for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
